(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone
Description
Structural Significance of the 1,4-Thiazepan Core in Bioactive Molecules
The 1,4-thiazepan ring, a seven-membered heterocycle containing sulfur and nitrogen, is prized for its conformational flexibility and ability to modulate electronic properties. Its non-planar structure enables diverse binding interactions with biological targets, particularly in anticancer and antioxidant applications.
Table 1: Bioactive 1,4-Thiazepan Derivatives and Their Activities
The 1,4-thiazepan core’s sulfur atom enhances electron density, facilitating interactions with cysteine residues in enzymes like thioredoxin reductase (TrxR), a target in cancer therapy. Additionally, its nitrogen atom enables hydrogen bonding with aspartate or glutamate residues in catalytic pockets.
Pharmacophoric Role of Benzo[d]dioxole Moieties in Medicinal Chemistry
Benzo[d]dioxole, a methylenedioxy-bridged aromatic system, is a privileged scaffold in CNS-active and anticancer agents. Its electron-rich π system and metabolic stability make it a cornerstone in drug design.
Table 2: Benzo[d]dioxole-Containing Drugs and Their Targets
In the context of the hybrid scaffold, benzo[d]dioxole enhances metabolic stability by resisting oxidative degradation, as demonstrated in stiripentol’s ability to prolong drug half-life. The methylenedioxy group also engages in edge-to-face π-π interactions with aromatic residues in enzyme active sites, as observed in molecular docking studies with TrxR.
Furan-2-yl Methanone as a Privileged Substructure in Drug Design
The furan-2-yl methanone subunit contributes polarity and planar rigidity, optimizing solubility and target binding. Furan’s oxygen atom participates in hydrogen bonding, while its conjugated system enables charge-transfer interactions.
Table 3: Furan-Based Drugs and Their Biological Targets
In the hybrid molecule, the furan-2-yl methanone group likely enhances bioavailability by balancing lipophilicity and water solubility. Its ketone moiety may act as a hydrogen bond acceptor, anchoring the molecule to catalytic serine or threonine residues.
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(14-2-1-8-20-14)18-6-5-16(23-9-7-18)12-3-4-13-15(10-12)22-11-21-13/h1-4,8,10,16H,5-7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCYXCOEFSIWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and furan intermediates, followed by the formation of the thiazepane ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone is a complex organic molecule featuring a thiazepane ring, a benzo[d][1,3]dioxole moiety, and a brominated furan substituent. The structure suggests potential for varied biological activities because of the presence of multiple functional groups that can interact with biological targets. The thiazepane ring contributes to the compound's structural rigidity and may influence its pharmacological properties, while the benzo[d][1,3]dioxole and furan components are known for their roles in medicinal chemistry.
Potential applications
The potential applications of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone span several fields, particularly in medicinal chemistry where novel therapeutic agents are continually sought. Research into its applications is ongoing.
Interaction studies involving (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone typically focus on clarifying its pharmacological profile and potential therapeutic uses. These studies help clarify its pharmacological profile and potential therapeutic uses.
The biological activity of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone can be predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program. This tool analyzes the structure-activity relationship and can forecast various pharmacological effects based on molecular features. Compounds with similar structures often exhibit activities such as anti-inflammatory, anticancer, and antimicrobial properties. In vitro studies and high-throughput screening methodologies are typically employed to evaluate these activities more thoroughly.
Similar Compounds
Several compounds share structural similarities with (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one, which may provide insights into its uniqueness:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-(Furan-2-yl)-thiazolidine | Contains a furan ring; lacks dioxole | Antimicrobial activity |
| 2-(Benzo[d][1,3]dioxol)thiazole | Contains a dioxole; lacks furan | Anticancer properties |
| 4-Thiazolidinone derivatives | Similar thiazolidine structure; varied substituents | Anti-inflammatory effects |
| The combination of both the benzo[d][1,3]dioxole and thiazepane rings in this compound provides a distinct profile that may enhance its biological activity compared to these similar compounds. |
Mechanism of Action
The mechanism by which (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The thiazepane core distinguishes this compound from structurally related derivatives. For example:
- Thiazole-containing analogues (e.g., (S)-(5-(benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(pyrrolidin-1-yl)methanone) utilize a thiazole ring, offering electron-rich sites for hydrogen bonding but reduced ring flexibility .
- Chlorophenyl-substituted thiazepanes (e.g., 2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone) replace the furan with a chlorophenyl group, increasing lipophilicity (Cl vs.
Physicochemical Properties
*Estimated based on structural similarity to and .
Biological Activity
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone is a complex organic molecule that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 386.4 g/mol. The structure features a thiazepane ring, a benzodioxole moiety, and a furan group, which are known to contribute to various pharmacological activities.
Biological Activity Overview
Research indicates that compounds containing thiazepane rings exhibit diverse biological activities, including:
- Antibacterial : Thiazepane derivatives have shown effectiveness against various bacterial strains.
- Antiviral : Some derivatives display antiviral properties, making them candidates for treating viral infections.
- Anticancer : The unique structural features may enhance their ability to inhibit cancer cell proliferation.
- Anti-inflammatory : These compounds may modulate inflammatory pathways.
Data Table of Biological Activities
Case Studies
Several studies have investigated the biological activity of thiazepane-containing compounds similar to (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone:
- Anticancer Activity : A study demonstrated that thiazepane derivatives could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.
- Antibacterial Efficacy : Another investigation reported that certain thiazepane derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics.
- Anti-inflammatory Effects : In vitro studies revealed that compounds with similar structures could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone:
- Mechanistic Insights : The compound's interaction with specific biological targets has been elucidated through molecular docking studies, indicating a strong binding affinity to enzymes involved in cancer progression.
- Pharmacological Potential : The combination of structural motifs in this compound enhances its pharmacological profile, suggesting it could serve as a lead compound for developing new therapeutic agents.
Q & A
Q. What synthetic strategies are recommended for constructing the 1,4-thiazepane core in this compound?
The 1,4-thiazepane ring can be synthesized via cyclization reactions involving sulfur-containing precursors. For example, acylation of a benzodiazepine-like intermediate (e.g., using 2,4-dichlorobenzoyl chloride under basic conditions) may serve as a foundational step. Subsequent functionalization with benzo[d][1,3]dioxol-5-yl and furan-2-yl groups can be achieved through nucleophilic substitution or coupling reactions. Reaction optimization should consider temperature control, inert atmospheres, and stoichiometric ratios of reagents to minimize side products .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the compound’s structure?
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1705 cm⁻¹) and aromatic C-O-C vibrations (~1221 cm⁻¹) from the benzodioxole and furan moieties .
- 1H-NMR : Look for characteristic signals, such as the furan β-protons (δ ~6.3–7.4 ppm) and thiazepane methylene protons (δ ~3.0–4.0 ppm). Integration ratios should align with expected hydrogen counts .
- 13C-NMR : Confirm the methanone carbonyl carbon (δ ~190–210 ppm) and aromatic carbons from benzodioxole (δ ~100–150 ppm) .
Q. What purification methods are effective for isolating this compound?
Column chromatography with silica gel (ethyl acetate/hexane gradients) is commonly used. For polar impurities, recrystallization in ethanol or methanol may enhance purity. Monitor purity via GCMS or HPLC, ensuring <2% isomer contamination (e.g., via retention time comparisons) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate isomer formation during synthesis?
Isomerization often arises from steric or electronic effects during cyclization. Strategies include:
- Temperature Modulation : Lowering reaction temperatures (e.g., 0–25°C) to reduce kinetic vs. thermodynamic product ratios.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to direct regioselectivity.
- Microwave-Assisted Synthesis : Shorten reaction times to minimize side reactions (e.g., 30 min at 100°C vs. 5–7 hours under reflux) .
Q. How should researchers resolve discrepancies between calculated and observed mass spectrometry (MS) data?
Discrepancies in GCMS/EI-HRMS (e.g., m/z deviations) may stem from fragmentation patterns or isotopic contributions. To address this:
- Perform high-resolution MS (HRMS) to distinguish molecular ions from fragments.
- Compare experimental data with computational simulations (e.g., using software like MassHunter).
- Validate with complementary techniques (e.g., 13C-NMR) to confirm molecular integrity .
Q. What experimental approaches can elucidate the compound’s potential biological targets?
- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., GABAₐ for benzodiazepine-like activity) using radioligand displacement studies.
- Molecular Docking : Model interactions with proteins (e.g., CYP450 enzymes) to predict metabolic pathways.
- In Vitro Toxicity Profiling : Assess cytotoxicity in hepatic (HepG2) or neuronal (SH-SY5Y) cell lines to identify off-target effects .
Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce batch variability.
- In-Line Analytics : Use FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates.
- Byproduct Recycling : Optimize solvent recovery (e.g., ethyl acetate extraction) to minimize waste .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects : Assess for restricted rotation (e.g., in thiazepane rings) causing non-equivalent protons.
- Solvent Artifacts : Verify if deuterated solvent (CDCl₃) or residual water influences peak splitting.
- Impurity Interference : Cross-reference with GCMS to rule out co-eluting contaminants .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
